molecular formula C9H9BrN2O B1298416 N-(5-bromopyridin-2-yl)cyclopropanecarboxamide CAS No. 186253-84-9

N-(5-bromopyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B1298416
CAS No.: 186253-84-9
M. Wt: 241.08 g/mol
InChI Key: GACXRAMFHQCJTK-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C9H9BrN2O and a molecular weight of 241.08 g/mol It is characterized by the presence of a bromine atom attached to the pyridine ring and a cyclopropanecarboxamide group

Preparation Methods

The synthesis of N-(5-bromopyridin-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-bromopyridine-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-(5-bromopyridin-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-bromopyridin-2-yl)cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-3-4-8(11-5-7)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACXRAMFHQCJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350690
Record name N-(5-bromopyridin-2-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186253-84-9
Record name N-(5-bromopyridin-2-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-bromopyridin-2-yl)cyclopropanecarboxamide
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N-(5-bromopyridin-2-yl)cyclopropanecarboxamide
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N-(5-bromopyridin-2-yl)cyclopropanecarboxamide
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N-(5-bromopyridin-2-yl)cyclopropanecarboxamide
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N-(5-bromopyridin-2-yl)cyclopropanecarboxamide
Reactant of Route 6
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N-(5-bromopyridin-2-yl)cyclopropanecarboxamide

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